

# Stoichiometry and phase stability in nickel tellurides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Nickel telluride

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An In-depth Technical Guide to the Stoichiometry and Phase Stability in **Nickel Tellurides**

## Introduction

Transition metal chalcogenides, particularly **nickel tellurides**, have garnered significant scientific interest due to their diverse stoichiometries and corresponding physical and chemical properties.<sup>[1]</sup> These materials exhibit a wide range of behaviors, from metallic and semimetallic characteristics to superconductivity and notable electrocatalytic activity.<sup>[2][3][4]</sup> The nickel-tellurium (Ni-Te) system is characterized by a series of compounds forming a continuous series between NiTe and NiTe<sub>2</sub>.<sup>[1][5]</sup> Understanding the precise stoichiometry and phase stability of these compounds is critical for harnessing their potential in applications such as energy storage, catalysis, and advanced electronics.<sup>[6][7]</sup>

This technical guide provides a comprehensive overview of the known **nickel telluride** phases, their crystal structures, and thermodynamic stability. It further details common experimental protocols for their synthesis and characterization, presenting quantitative data in accessible formats and visualizing key workflows and relationships to support researchers and scientists in the field.

## Stoichiometry and Crystal Structures of Nickel Telluride Phases

The Ni-Te system is host to several stable and metastable phases, each with a distinct crystal structure. The primary stoichiometric compounds include NiTe, NiTe<sub>2</sub>, and Ni<sub>3</sub>Te<sub>2</sub>.<sup>[1]</sup> Non-stoichiometric variations and other phases such as Ni<sub>2</sub>Te<sub>3</sub> and Ni<sub>1.29</sub>Te have also been identified.<sup>[1][8]</sup> A summary of the crystallographic data for the most prominent phases is presented in Table 1.

#### Key Phases:

- Ni<sub>3</sub>Te<sub>2</sub>: This nickel-rich phase crystallizes in a monoclinic structure with the space group P2<sub>1</sub>/m.<sup>[9][10]</sup> Its structure is described as a superstructure of a metal-deficient Cu<sub>2</sub>Sb-type.<sup>[8]</sup>
- NiTe: Nickel monotelluride typically adopts a hexagonal structure of the NiAs (B8) type (space group P6<sub>3</sub>/mmc).<sup>[1][11]</sup> However, a layered rhombohedral (R-3m) form has also been synthesized.<sup>[12][13][14]</sup> In the hexagonal structure, Ni<sup>2+</sup> is bonded to six equivalent Te<sup>2-</sup> atoms, forming a network of shared octahedra.<sup>[11]</sup>
- NiTe<sub>2</sub>: Nickel ditelluride is a layered transition metal dichalcogenide (TMD) that crystallizes in a hexagonal, Cd(OH)<sub>2</sub> (C6) or CdI<sub>2</sub>-type structure (space group P-3m1).<sup>[1][15][16]</sup> It is classified as a type-II Dirac semimetal, with its electronic properties being highly dependent on film thickness.<sup>[2][16]</sup> Under high pressure (~10 GPa), NiTe<sub>2</sub> can undergo a structural transition from the layered P-3m1 phase to a cubic Pa-3 phase.<sup>[15]</sup>
- Other Phases: A continuous series of compounds exists between NiTe and NiTe<sub>2</sub>.<sup>[5]</sup> Phases like Ni<sub>2</sub>Te<sub>3</sub> have been synthesized and also crystallize in a hexagonal structure with lattice parameters intermediate to those of NiTe and NiTe<sub>2</sub>.<sup>[1][5]</sup> Additionally, nickel-rich non-stoichiometric phases such as Ni<sub>3-0.12</sub>Te<sub>2</sub> and Ni<sub>1.29</sub>Te have been characterized.<sup>[8]</sup>

Table 1: Crystallographic Data of Major **Nickel Telluride** Phases

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å, °)	Reference(s)
Ni <sub>3</sub> Te <sub>2</sub>	Ni <sub>3</sub> Te <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /m (11)	a=6.07, b=3.79, c=7.53, β=91.19	[9]
NiTe	NiTe	Hexagonal	P6 <sub>3</sub> /mmc (194)	a=3.99, b=3.99, c=5.29, γ=120	[11]
NiTe	NiTe	Rhombohedral	R-3m	a=b=c=7.06, α=β=γ=31.75	[13][14]
NiTe <sub>2</sub>	NiTe <sub>2</sub>	Hexagonal	P-3m1	a=b=3.85, c=5.26	[16]
Ni <sub>2</sub> Te <sub>3</sub>	Ni <sub>2</sub> Te <sub>3</sub>	Hexagonal	-	-	[1][5]
Ni <sub>3-δ</sub> Te <sub>2</sub>	Ni <sub>2.88</sub> Te <sub>2</sub>	Orthorhombic	Pma2	a=7.538, b=3.788, c=6.065	[8]
Ni <sub>1.29</sub> Te	Ni <sub>1.29</sub> Te	Orthorhombic	Pmc2 <sub>1</sub>	a=3.909, b=6.863, c=12.340	[8]

## Phase Stability and Thermodynamics

The stability of **nickel telluride** phases is dictated by composition and temperature, as depicted in the Ni-Te phase diagram. Thermodynamic assessments using the Calphad method, supported by DFT calculations, have been performed to model the phase equilibria in the system.[17] The δ phase (NiTe<sub>2-x</sub>) exhibits a broad homogeneity range, extending from approximately 51.5 at% Te to 66.7 at% Te.[18][19]

Studies on the dissociation pressures of tellurium over solid **nickel telluride** solutions have helped to define the partial molal free energies and delineate features of the phase diagram for

Te-rich compositions (>60 at% Te).[20] The stability of these phases is a critical factor in synthesis, as the final product often depends on the precise ratio of precursors and reaction conditions. For instance, attempts to prepare Ni-rich compounds by milling a 2:1 Ni:Te mixture often result in a mixture of NiTe and unreacted Ni, highlighting the thermodynamic favorability of the NiTe phase under those conditions.[1][5]

## Experimental Protocols

The synthesis of **nickel tellurides** can be achieved through various routes, including solid-state and solution-phase methods. The choice of method influences the stoichiometry, crystallinity, and morphology of the final product.

## Synthesis Methodologies

### 1. Mechanochemical Synthesis (Solid-State)

This solvent-free method uses high-energy ball milling to induce a reaction between elemental precursors.[1][21] It is a simple and effective technique for producing nanocrystalline **nickel tellurides**.

- Precursors: High-purity nickel powder and tellurium powder.[1]
- Protocol:
  - The elemental precursors are weighed in the desired stoichiometric ratio (e.g., 1:1 for NiTe, 1:2 for NiTe<sub>2</sub>, 2:3 for Ni<sub>2</sub>Te<sub>3</sub>).[1]
  - The powders are loaded into a stainless steel milling vial with stainless steel balls, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][21]
  - The mixture is milled at a constant speed (e.g., 500 rpm) for a duration ranging from 1 to 12 hours.[1][22]
  - The reaction progress can be monitored by taking small aliquots at different time intervals. Pure phases are typically obtained after 8-12 hours of milling.[1][5]
  - The final product is a powder of nanoparticle aggregates.[1][21]

## 2. Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a sealed, heated vessel (autoclave) using water (hydrothermal) or an organic solvent (solvothermal). It is widely used for preparing various nanostructures.<sup>[1][16][23]</sup>

- Precursors: A nickel salt (e.g., nickel acetate,  $\text{Ni}(\text{CH}_3\text{CO}_2)_2 \cdot 2\text{H}_2\text{O}$ ), a tellurium source (e.g., sodium tellurite,  $\text{Na}_2\text{TeO}_3$ ), and reducing agents (e.g., ascorbic acid).<sup>[23][24]</sup>
- Protocol (Example for Nickel Cobalt Telluride):
  - Dissolve the nickel salt, cobalt salt (if making a bimetallic compound), and sodium tellurite in deionized water.<sup>[23]</sup>
  - Add a reducing agent and a surfactant (e.g., CTAB) to the solution and stir for approximately 30 minutes.<sup>[23]</sup>
  - Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.<sup>[23]</sup>
  - Heat the autoclave to a specific temperature (e.g., 180 °C) and maintain it for a set duration (e.g., 24 hours).<sup>[23][24]</sup>
  - After cooling to room temperature, the product is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove impurities, and dried.<sup>[23]</sup>

## 3. Vapour–Solid Synthesis

This technique involves the reaction of a solid precursor with a vapour-phase precursor, enabling control over crystal structure and composition.<sup>[19]</sup>

- Precursors: A solid substrate of nickel nanoparticles supported on carbon (Ni/C) and elemental tellurium powder.<sup>[19]</sup>
- Protocol:
  - The Ni/C substrate is placed in a reaction vessel, physically separated from the tellurium powder.

- The vessel is heated, causing the tellurium to sublime.
- The tellurium vapour reacts with the solid nickel nanoparticles to form intermetallic **nickel telluride** phases on the carbon support.[19]
- The final stoichiometry (e.g.,  $\text{Ni}_3\text{Te}_2$ ,  $\text{NiTe}$ ,  $\text{NiTe}_{2-x}$ ) is controlled by the reaction temperature and duration.[19]

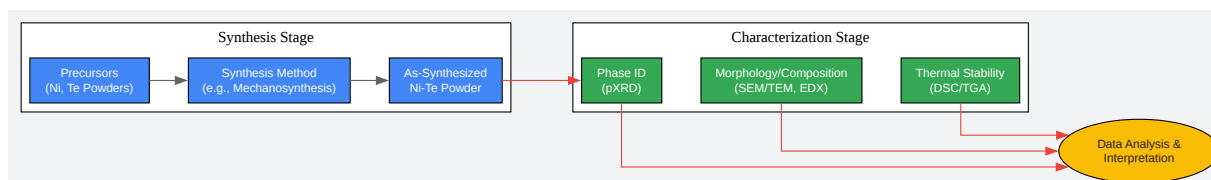
## Characterization Techniques

The synthesized materials are typically characterized by a suite of analytical techniques to determine their phase, structure, morphology, and composition.

- Powder X-ray Diffraction (pXRD): This is the primary technique used to identify the crystalline phases present in a sample. The positions and intensities of the diffraction peaks are compared to reference patterns (e.g., from the JCPDS database) to confirm the stoichiometry and crystal structure.[1][21]
- Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) is used to study the surface morphology and microstructure of the material, revealing features like particle size and aggregation.[1][21] Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the visualization of individual nanocrystallites and their lattice structure.[1][19]
- Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used to determine the elemental composition of the sample, confirming the atomic ratios of nickel and tellurium.[1][19]
- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions and the thermal stability of the compounds by measuring heat flow and mass changes as a function of temperature.[1][21]

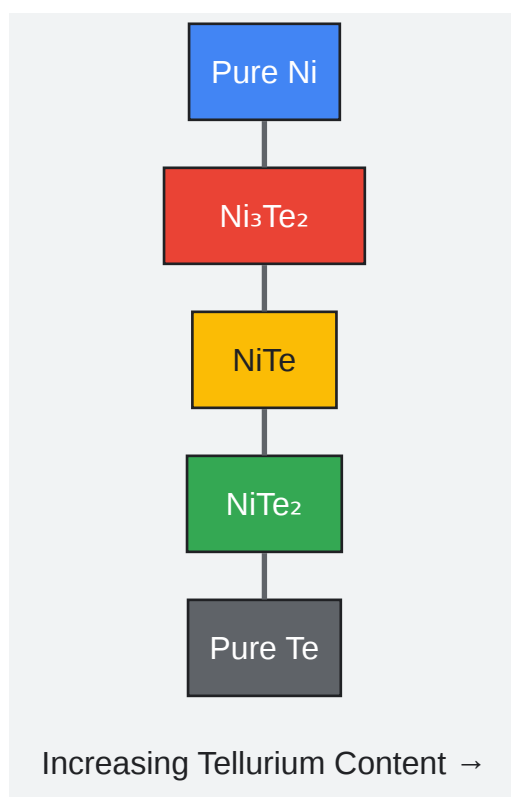
## Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **nickel tellurides**.



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Caption: General experimental workflow for **nickel telluride** synthesis and characterization.



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Caption: Simplified relationship of **nickel telluride** phases with increasing Te content.

## Conclusion

The nickel-tellurium system presents a rich landscape of stoichiometric and non-stoichiometric compounds with diverse crystal structures and properties. Phases such as monoclinic  $\text{Ni}_3\text{Te}_2$ , hexagonal  $\text{NiTe}$ , and layered hexagonal  $\text{NiTe}_2$  are the cornerstones of this system, with their stability being intricately linked to composition and external conditions like temperature and pressure. The successful synthesis of phase-pure **nickel tellurides** relies on the careful selection of experimental methods, from solvent-free mechanochemistry to hydrothermal and vapour-solid techniques. A thorough characterization, primarily using X-ray diffraction and electron microscopy, is essential to confirm the desired stoichiometry and phase purity. This guide serves as a foundational resource, providing the necessary data and procedural insights for researchers to explore and exploit the promising properties of **nickel telluride** materials.

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- To cite this document: BenchChem. [Stoichiometry and phase stability in nickel tellurides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630438#stoichiometry-and-phase-stability-in-nickel-tellurides]

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